molecular formula C22H22O5 B7756985 methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate

methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate

Cat. No.: B7756985
M. Wt: 366.4 g/mol
InChI Key: ZWAZOABOJOZVQQ-UHFFFAOYSA-N
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Description

Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chromen ring system substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate with phenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives

Properties

IUPAC Name

methyl 2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-4-8-16-13-19(23)26-17-11-14(2)12-18(20(16)17)27-21(22(24)25-3)15-9-6-5-7-10-15/h5-7,9-13,21H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAZOABOJOZVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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